Verified Synthetic Utility: A Documented Building Block in Patent Literature for Sodium Flux Inhibitors
2-Amino-4,6-dichlorobenzothiazole (16582-59-5) is explicitly claimed and utilized as a key reactant for the preparation of substituted 2-benzothiazolamines, which function as sodium flux inhibitors with anticonvulsant activity [1]. In contrast to the more commonly employed 2-amino-6-substituted benzothiazoles in this therapeutic area, the 4,6-dichloro variant provides a specific electronic and steric environment that influences the quantitative structure-activity relationships (QSAR) of the final drug candidates [2]. This establishes a clear, literature-validated precedent for its selection over non-halogenated or differently halogenated 2-aminobenzothiazoles when exploring this specific mechanism of action.
| Evidence Dimension | Documented Application in Patent Literature |
|---|---|
| Target Compound Data | Explicitly named as starting material in patents concerning sodium flux inhibitors |
| Comparator Or Baseline | Other 2-aminobenzothiazole isomers (e.g., 6-chloro, 5,6-dichloro) which are not claimed for this specific use |
| Quantified Difference | Not quantifiable (qualitative claim in patent scope) |
| Conditions | Patent claims for substituted 2-benzothiazolamines as anticonvulsant agents |
Why This Matters
This provides a documented, intellectual property-backed justification for procurement when research is directed toward sodium channel targets, differentiating it from generic 2-aminobenzothiazole building blocks.
- [1] US5888940A. (1999). Substituted 2-benzothiazolamines as sodium flux inhibitors. View Source
- [2] Hays, S. J., et al. (1998). Substituted 2-benzothiazolamines as sodium flux inhibitors: Quantitative structure-activity relationships and anticonvulsant activity. Journal of Medicinal Chemistry, 41(10), 1696-1707. View Source
